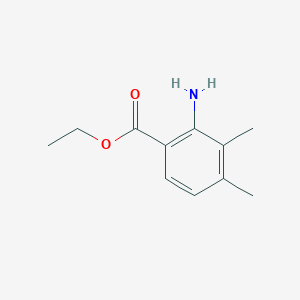

Ethyl 2-amino-3,4-dimethylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-amino-3,4-dimethylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-5-7(2)8(3)10(9)12/h5-6H,4,12H2,1-3H3 |

InChI Key |

APDCEFCVFFWWOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Amino 3,4 Dimethylbenzoate

Esterification Approaches to the Benzoate (B1203000) Moiety

The formation of the ethyl ester from the corresponding benzoic acid is a critical step in the synthesis of Ethyl 2-amino-3,4-dimethylbenzoate. Various methodologies can be employed, from classical acid-catalyzed reactions to modern green chemistry innovations.

Fischer Esterification Protocols for Amino Benzoic Acids

Fischer-Speier esterification is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgsynarchive.com For amino-substituted benzoic acids, such as 2-amino-3,4-dimethylbenzoic acid, this reaction presents a unique challenge. The basic amino group can be protonated by the acid catalyst, which would otherwise be used to activate the carboxylic acid for nucleophilic attack by the alcohol. researchgate.net To overcome this, a stoichiometric amount of acid is often required. researchgate.net

A typical laboratory procedure involves refluxing the aminobenzoic acid with an excess of ethanol (B145695), which also serves as the solvent, in the presence of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wikipedia.orgresearchgate.nettamu.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and the water formed as a byproduct can be removed. tamu.eduorganic-chemistry.org After the reaction, the mixture is cooled and neutralized with a weak base, such as sodium carbonate solution, to deprotonate the ammonium (B1175870) salt and precipitate the less water-soluble ester. researchgate.netlibretexts.org

| Parameter | Condition | Reference |

| Reactants | 2-amino-3,4-dimethylbenzoic acid, Ethanol | |

| Catalyst | Concentrated H₂SO₄ or HCl | wikipedia.orgresearchgate.net |

| Reaction Time | 1-10 hours | wikipedia.org |

| Temperature | 60-110 °C (Reflux) | wikipedia.org |

| Work-up | Neutralization with Na₂CO₃ solution | researchgate.netlibretexts.org |

Catalytic Esterification Strategies for Functionalized Benzoic Acids

To circumvent the issues associated with strong acid catalysts, various alternative catalytic systems have been developed for the esterification of functionalized benzoic acids. These methods often offer milder reaction conditions and improved selectivity.

Lewis acids, such as scandium(III) triflate, have been shown to be effective catalysts for Fischer esterification. wikipedia.org Other metal-based catalysts, including those based on hafnium(IV), zirconium(IV), and iron(III) chloride (FeCl₃·6H₂O), can also facilitate the direct condensation of carboxylic acids and alcohols. organic-chemistry.org For instance, a patented process describes the use of a tin(II) compound as a catalyst for the esterification of benzoic acid, where the catalyst can be removed by filtration after the reaction without a basic work-up. google.com

Another approach involves the use of coupling reagents that activate the carboxylic acid. While methods like Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) are common, they generate byproducts that can be difficult to remove. organic-chemistry.org A more atom-economical approach utilizes 2-methyl-6-nitrobenzoic anhydride (B1165640), promoted by a basic catalyst like 4-(dimethylamino)pyridine, to form esters from nearly equimolar amounts of carboxylic acids and alcohols at room temperature. acs.org

| Catalyst System | Reactants | Conditions | Advantages | Reference |

| Hafnium(IV) or Zirconium(IV) salts | Carboxylic acid, Alcohol (1:1) | - | Direct condensation | organic-chemistry.org |

| Tin(II) compounds | Benzoic acid, Alcohol | Distillation to remove water | No basic work-up needed | google.com |

| 2-Methyl-6-nitrobenzoic anhydride / 4-(dimethylamino)pyridine | Carboxylic acid, Alcohol | Room temperature | High chemoselectivity, nearly equimolar reactants | acs.org |

Green Chemistry Innovations in Benzoate Ester Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This has led to the exploration of green catalysts and solvent systems for esterification reactions. jsynthchem.com

Deep Eutectic Solvents (DESs) have emerged as promising alternatives to traditional volatile organic solvents. rsc.orgjru-b.com DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than its individual components. dergipark.org.tr They are often biodegradable, have low toxicity, and can be easily prepared. jsynthchem.comjru-b.com For example, a deep eutectic solvent formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium chloride has been used as both a solvent and a catalyst for the esterification of benzoic acid with various alcohols, achieving high conversions. dergipark.org.trdergipark.org.tr The use of DES can lead to significant reductions in toxic waste and volatile organic compound emissions. extractionmagazine.com Lipases, as biocatalysts, have also been successfully used for esterification in DES, further enhancing the green credentials of the process. nih.gov

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a solvent-free approach to synthesis. While specific applications to this compound are not detailed in the provided context, the principles of mechanochemistry are being increasingly applied to various organic transformations to reduce solvent waste and energy consumption.

Amination and Alkylation Strategies for Aromatic Ring Substitution

The synthesis of the target molecule requires the strategic introduction of an amino group and two methyl groups onto the benzoate scaffold.

Reduction of Nitroaromatic Precursors to Amino Groups

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitroaromatic precursor. quimicaorganica.orgwikipedia.org This strategy is particularly useful as nitro groups can be readily introduced onto an aromatic ring via electrophilic aromatic substitution. csbsju.edu

The reduction of the nitro group can be achieved using a variety of reagents and conditions. wikipedia.org Classical methods involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). quimicaorganica.orgcsbsju.edu Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas is another widely used and efficient method. google.comorgsyn.org A key consideration in these reductions, especially under acidic conditions, is that the resulting amine will be protonated to form an ammonium salt. A subsequent basic workup is necessary to obtain the free amine. csbsju.eduyoutube.com

More modern and milder methods for nitro group reduction have also been developed. These include the use of indium powder in the presence of ammonium chloride in aqueous ethanol, which offers good functional group tolerance. orgsyn.org Metal-free reductions using reagents like tetrahydroxydiboron (B82485) in water or a combination of HSiCl₃ and a tertiary amine also provide chemoselective reduction of nitro groups under mild conditions. organic-chemistry.org

| Reducing Agent | Conditions | Advantages/Notes | Reference |

| Sn, HCl or Fe, HCl | Acidic medium | Classic, effective method | quimicaorganica.orgcsbsju.edu |

| H₂, Pd/C or Raney Ni | Catalytic hydrogenation | High yield, convenient for lab scale | google.comorgsyn.org |

| Indium, NH₄Cl | Aqueous ethanol, reflux | Good functional group tolerance | orgsyn.org |

| Tetrahydroxydiboron | Water, mild conditions | Metal-free, good functional group tolerance | organic-chemistry.org |

| HSiCl₃, Tertiary amine | - | Metal-free, wide applicability | organic-chemistry.org |

Regioselective Introduction of Methyl and Amino Groups on the Benzoate Scaffold

Achieving the desired 2-amino-3,4-dimethyl substitution pattern on the benzoate ring requires careful consideration of the directing effects of the substituents. The amino group is a strong ortho-, para-director, while the ester and carboxylic acid groups are meta-directors. quimicaorganica.org

One synthetic strategy could involve starting with a pre-methylated benzoic acid derivative. For instance, starting with 3,4-dimethylbenzoic acid, the subsequent nitration would be directed by the methyl groups and the carboxylic acid group. The directing effects would need to be carefully analyzed to achieve the desired 2-nitro-3,4-dimethylbenzoic acid intermediate, which could then be reduced to the corresponding amine.

Alternatively, functionalization can be achieved through more advanced methods. For example, a process for the synthesis of ethyl 4-amino-3-methylbenzoate involves the reaction of ethyl 4-aminobenzoate (B8803810) with tert-butyl hypochlorite (B82951) and dimethyl sulfide, followed by treatment with triethylamine (B128534) and subsequent desulfurization with Raney nickel. orgsyn.org This demonstrates a multi-step approach to introduce a methyl group ortho to an existing amino group on a benzoate ester.

Recent research has also focused on dearomatization-rearomatization strategies for the regioselective functionalization of benzoic acid derivatives, offering novel pathways to introduce multiple substituents with high control. nih.gov The use of directing groups in metal-catalyzed C-H functionalization is another powerful tool for achieving regioselectivity in the substitution of aromatic rings. nih.gov

Multi-Component Reactions for Concurrent Functionalization

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of highly substituted molecules in a single step, embodying the principles of atom and step economy. While a direct MCR for the synthesis of this compound is not prominently reported, several MCRs that yield polysubstituted anilines could be conceptually adapted for its synthesis.

One such approach involves the reaction of readily available starting materials that can assemble to form the substituted benzene (B151609) ring. For instance, a three-component reaction between a 1,3-dicarbonyl compound, an amine, and another carbonyl compound can lead to the formation of a substituted aniline (B41778). A hypothetical MCR for the target molecule could involve a derivative of acetoacetate, an ammonia (B1221849) source, and a suitable diketone or its equivalent that would provide the desired dimethyl substitution pattern.

Recent research has demonstrated the synthesis of meta-substituted anilines through a three-component reaction of acetone, various amines, and 1,3-diketones. rsc.org This methodology, which involves the in-situ generation of an imine followed by cyclo-condensation and aromatization, highlights the potential of MCRs to construct substituted aniline cores from acyclic precursors. rsc.org Another innovative metal- and additive-free method for synthesizing meta-substituted anilines involves the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and amines. rsc.org This approach provides access to anilines with uncommon substitution patterns and could be explored for the synthesis of the target compound. rsc.org

The table below illustrates examples of multi-component reactions for the synthesis of substituted anilines, which could serve as a basis for developing a specific MCR for this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Acetone | Amine | 1,3-Diketone | meta-Substituted Aniline | rsc.org |

| Methylvinyl Ketone | N-Acylpyridinium Salt | Amine | meta-Substituted Aniline | rsc.org |

| Aldehyde | Amine | Cyanide Salt | α-Amino Nitrile (Strecker Reaction) | nih.gov |

Stereoselective and Enantioselective Synthetic Considerations (If Applicable)

The molecule this compound is achiral and therefore, its synthesis does not inherently require stereoselective or enantioselective control. However, these considerations would become highly relevant if the synthetic pathway involved a chiral intermediate or if the aim was to produce chiral derivatives of the target compound.

For instance, if a prochiral substrate were used in the synthesis, an enantioselective reaction could be employed to introduce a stereocenter. While not directly applicable to the synthesis of the achiral target molecule itself, the principles of stereoselective synthesis are crucial in modern organic chemistry. Research on the stereoselective synthesis of related compounds, such as aminotetrahydropyrans, demonstrates the use of palladium-catalyzed stereoselective C-H arylation to create highly substituted chiral molecules. researchgate.net Such methodologies could be adapted to create chiral analogs of this compound if desired for specific applications.

As the target compound lacks a stereocenter, this section is not directly applicable.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. The application of flow chemistry to the synthesis of aromatic amines and related compounds is an active area of research.

A potential continuous flow process for the synthesis of this compound could involve the nitration of a corresponding dimethylbenzoic acid ester, followed by a continuous reduction of the nitro group. The reduction of nitroarenes to anilines is a well-established transformation that can be efficiently carried out in flow reactors, often using packed-bed catalysts such as palladium on carbon. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivity. rsc.org

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. rsc.org For example, a flow process could be designed where the initial esterification of 2-amino-3,4-dimethylbenzoic acid is followed immediately by a subsequent functionalization reaction in a continuous manner.

The table below summarizes examples of reactions relevant to the synthesis of aromatic amines that have been successfully implemented in a flow chemistry setting.

| Reaction Type | Starting Material | Reagents/Catalyst | Key Advantage in Flow | Reference |

| Hydrogenation | Nitroarene | Pd/C catalyst bed | Enhanced safety, scalability | rsc.org |

| Grignard Addition | Weinreb Amide | Phenylmagnesium Bromide | Precise temperature control, short reaction times | acs.org |

| Condensation | Ketone, Ethyl Glyoxalate | Polymer-supported sulfonic acid | In-line purification | acs.org |

Chemical Reactivity and Derivatization Pathways of Ethyl 2 Amino 3,4 Dimethylbenzoate

Reactions at the Aromatic Amine Moiety

The nucleophilic character of the primary aromatic amine in Ethyl 2-amino-3,4-dimethylbenzoate is the driving force for several important classes of reactions, including acylations, alkylations, and condensations, which often serve as precursors to more complex molecular architectures.

Acylation and Alkylation Reactions

The amino group of this compound readily undergoes acylation and alkylation, which are common strategies for introducing new functional groups or for protecting the amine during subsequent reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. researchgate.netnih.gov This reaction results in the formation of an N-acyl derivative. For instance, the reaction with acetyl chloride would yield N-(2-(ethoxycarbonyl)-3,4-dimethylphenyl)acetamide. These acylation reactions are generally high-yielding and can be carried out under mild conditions. nih.gov

Alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation of primary aromatic amines can sometimes lead to mixtures of mono- and di-alkylated products. More controlled mono-alkylation can be achieved through indirect methods, such as reductive amination or by first converting the amine to a carbamate, followed by alkylation and deprotection. A reported method for the N-alkylation of similar 2-amino-3-acylthiophenes under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF suggests a viable pathway for the N-alkylation of this compound. psu.edu

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl Chloride | N-(2-(ethoxycarbonyl)-3,4-dimethylphenyl)acetamide |

| This compound | Benzoyl Chloride | N-(2-(ethoxycarbonyl)-3,4-dimethylphenyl)benzamide |

| This compound | Methyl Iodide | Ethyl 2-(methylamino)-3,4-dimethylbenzoate |

| This compound | Benzyl (B1604629) Bromide | Ethyl 2-(benzylamino)-3,4-dimethylbenzoate |

Condensation Reactions for Schiff Base Formation

The primary amino group of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the resulting Schiff bases can be isolated or used in situ for further reactions. Aromatic aldehydes are particularly effective in forming stable Schiff bases with aromatic amines. researchgate.net

The general reaction involves mixing the aminobenzoate with a carbonyl compound, often in a solvent like ethanol (B145695), with a catalytic amount of acid.

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Product (Schiff Base) |

|---|---|

| Benzaldehyde | Ethyl 2-((benzylidene)amino)-3,4-dimethylbenzoate |

| 4-Chlorobenzaldehyde | Ethyl 2-((4-chlorobenzylidene)amino)-3,4-dimethylbenzoate |

| 4-Methoxybenzaldehyde | Ethyl 2-((4-methoxybenzylidene)amino)-3,4-dimethylbenzoate |

| Acetone | Ethyl 2-((propan-2-ylidene)amino)-3,4-dimethylbenzoate |

Cyclization Reactions to Form Heterocyclic Systems

The ortho-disposed amino and ester functionalities in this compound make it an excellent precursor for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions are of great importance in medicinal chemistry for the construction of privileged scaffolds.

One of the most common applications is the synthesis of quinazolinones . Reaction with a one-carbon synthon, such as formamide (B127407) or formic acid, followed by cyclization, leads to the formation of 7,8-dimethylquinazolin-4(3H)-one derivatives. google.com For example, heating this compound with formamide results in the formation of 7,8-dimethylquinazolin-4(3H)-one. researchgate.net Similarly, reaction with other reagents can lead to substituted quinazolinones. nih.govnih.govresearchgate.net

Another important class of heterocycles accessible from this precursor are benzodiazepines . For instance, reaction with α-amino acids or their derivatives can lead to the formation of 1,4-benzodiazepine (B1214927) structures after a series of steps. mdpi.com The synthesis often involves an initial acylation of the amino group with a suitable building block, followed by an intramolecular cyclization that incorporates the ester functionality.

Table 3: Examples of Heterocyclic Systems from Cyclization Reactions

| Reagent(s) | Heterocyclic Product |

|---|---|

| Formamide | 7,8-Dimethylquinazolin-4(3H)-one |

| Chloroacetyl chloride, then ammonia (B1221849) | 2-(Chloromethyl)-7,8-dimethylquinazolin-4(3H)-one |

| Phosgene, then an amine | 3-Substituted-7,8-dimethylquinazoline-2,4(1H,3H)-dione |

| N-protected α-amino acid, then cyclization | Substituted 1,4-benzodiazepinone derivative |

Reactions Involving the Ester Functionality

The ethyl ester group of this compound is also a site of significant reactivity, allowing for transformations such as transesterification, amidation, and the formation of hydrazides.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. ucla.edu This reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). libretexts.orgmasterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used in large excess. libretexts.org For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst will produce Mthis compound. This process is useful for modifying the properties of the ester, such as its solubility or reactivity. Lipase-catalyzed transesterification is also a known method for substituted benzoates. nih.gov

Table 4: Examples of Transesterification Products

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) | Mthis compound |

| Propanol | Acid (e.g., H₂SO₄) | Propyl 2-amino-3,4-dimethylbenzoate |

| Benzyl alcohol | Acid (e.g., H₂SO₄) | Benzyl 2-amino-3,4-dimethylbenzoate |

Amidation and Hydrazide Formation

The ester group can be converted into an amide or a hydrazide through nucleophilic acyl substitution.

Amidation is achieved by reacting the ester with an amine. This reaction often requires heat or catalysis, as esters are less reactive than acid chlorides. researchgate.net Direct amidation of unactivated esters can be facilitated by Lewis acids or by using organobase catalysis. nih.govresearchgate.net The reaction of this compound with ammonia would yield 2-amino-3,4-dimethylbenzamide, while reaction with a primary or secondary amine would give the corresponding N-substituted amide.

Hydrazide formation occurs when the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically with heating in a solvent like ethanol. nih.gov This reaction is generally efficient and produces the corresponding 2-amino-3,4-dimethylbenzohydrazide. This hydrazide is a valuable intermediate itself, as it can be further reacted with carbonyl compounds to form hydrazones or cyclized to produce various five-membered heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles. nih.gov

Table 5: Examples of Amidation and Hydrazide Formation

| Reagent | Product |

|---|---|

| Ammonia | 2-Amino-3,4-dimethylbenzamide |

| Methylamine | 2-Amino-N,3,4-trimethylbenzamide |

| Hydrazine Hydrate | 2-Amino-3,4-dimethylbenzohydrazide |

Hydrolysis and Carboxylic Acid Regeneration

The ester functional group in this compound is susceptible to hydrolysis, a fundamental reaction that regenerates the corresponding carboxylic acid, 2-amino-3,4-dimethylbenzoic acid. This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

In contrast, base-catalyzed hydrolysis, often referred to as saponification, is an irreversible process that utilizes a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product. Esters are known to react with acids to produce heat, alcohols, and acids, and their interaction with caustic solutions also generates heat. noaa.gov The anthranilate esters are generally expected to be hydrolyzed in the liver to their corresponding alcohols and carboxylic acids. inchem.org

| Reaction Type | Catalyst/Reagent | Solvent | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl | Water/Alcohol mixture | 2-amino-3,4-dimethylbenzoic acid + Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, followed by H₃O⁺ workup | Water/Alcohol mixture | 2-amino-3,4-dimethylbenzoic acid + Ethanol |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry. The regiochemical outcome of such reactions on this compound is determined by the cumulative electronic effects of the four substituents on the benzene (B151609) ring. The directing influence of each group dictates the position of attack by an incoming electrophile.

Amino Group (-NH₂): The amino group at C2 is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance.

Methyl Groups (-CH₃): The methyl groups at C3 and C4 are weakly activating and ortho-, para-directors through an inductive effect and hyperconjugation. youtube.com

Ethyl Ester Group (-COOEt): The ethyl carboxylate group at C1 is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance.

| Substituent & Position | Electronic Effect | Directing Influence | Favored Positions |

|---|---|---|---|

| -NH₂ at C2 | Strongly Activating, Resonance Donor | ortho, para | C3 (blocked), C5 |

| -CH₃ at C3 | Weakly Activating, Inductive Donor | ortho, para | C2 (blocked), C4 (blocked), C6 |

| -CH₃ at C4 | Weakly Activating, Inductive Donor | ortho, para | C3 (blocked), C5 |

| -COOEt at C1 | Deactivating, Resonance Withdrawing | meta | C3 (blocked), C5 |

Based on this analysis, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur selectively at the C5 position.

Nucleophilic Aromatic Substitution on Activated Systems

Nucleophilic Aromatic Substitution (NAS) typically requires an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged Meisenheimer complex intermediate. The ring of this compound is electron-rich due to the presence of the activating amino and methyl groups, making it a poor substrate for the standard addition-elimination NAS pathway. masterorganicchemistry.com

However, an alternative mechanism for NAS is possible via the formation of a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This pathway does not require electron-withdrawing groups but instead proceeds through an elimination-addition sequence. For this compound, the amino group can be converted into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid). This diazonium group is an excellent leaving group, and its departure can be induced to form an aryne. wikipedia.org This aryne intermediate can then be trapped by a variety of nucleophiles.

Metal-Catalyzed Coupling Reactions for Extended Structures

The structure of this compound can be extended through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, but they typically require an aryl halide or triflate as a coupling partner. Therefore, the parent molecule must first be functionalized, for example, through an EAS reaction (like bromination at C5) or by converting the amino group into a halide or triflate via a Sandmeyer-type reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. libretexts.orgwikipedia.org If this compound is first converted to an aryl halide (e.g., 5-bromo-ethyl 2-amino-3,4-dimethylbenzoate), it can then be coupled with a wide range of primary or secondary amines to create more complex aniline (B41778) derivatives. organic-chemistry.org The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgnih.gov

| Substrate 1 | Substrate 2 | Key Reagents | Product Type |

|---|---|---|---|

| Ethyl 5-halo-2-amino-3,4-dimethylbenzoate | A primary or secondary amine (R₂NH) | Pd catalyst, phosphine ligand, base | Extended diamine structure |

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron species with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org An aryl halide derivative of this compound (e.g., the 5-bromo derivative) could be coupled with various aryl or vinyl boronic acids or esters to synthesize biaryl or styrenyl structures. organic-chemistry.orgnih.govnih.gov The reaction requires a palladium catalyst and a base to activate the organoboron compound. organic-chemistry.org

| Substrate 1 | Substrate 2 | Key Reagents | Product Type |

|---|---|---|---|

| Ethyl 5-halo-2-amino-3,4-dimethylbenzoate | An organoboronic acid or ester (R-B(OR)₂) | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or extended conjugated system |

Photochemical and Thermal Transformations

The study of photochemical and thermal transformations of this compound is less specific in the literature. However, related anthranilate esters are known to be sensitive to light. noaa.gov This sensitivity can lead to degradation or rearrangement reactions upon exposure to UV radiation.

Thermally, aromatic amines and esters can participate in various transformations. For instance, related 2-aminothiophene carboxylates are used as precursors in the synthesis of fused heterocyclic systems like thienopyrimidines under thermal conditions. researchgate.net It is plausible that this compound could undergo intramolecular cyclization or condensation reactions at elevated temperatures, particularly in the presence of other reagents, to form heterocyclic structures such as benzoxazinones or acridones. However, specific research detailing the photochemical and thermal behavior of this exact compound is limited.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, a wealth of information regarding the molecular framework can be obtained.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the number and type of protons and carbons, advanced NMR techniques are essential for assembling the complete molecular puzzle. pitt.edusigmaaldrich.com For Ethyl 2-amino-3,4-dimethylbenzoate, these methods confirm the substitution pattern and the connectivity of the functional groups.

DEPT (Distortionless Enhancement by Polarization Transfer): This 1D technique is used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. princeton.edusdsu.edu For this molecule, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group (H-1' and H-2') and between the two aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.netyoutube.com It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.comyoutube.com This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include those from the ethyl protons to the carbonyl carbon and from the aromatic and methyl protons to the various carbons of the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. princeton.eduresearchgate.net NOESY can be used to confirm the substitution pattern by observing spatial proximity between the amino protons and the adjacent methyl group (at C-3) or the aromatic proton at C-6.

The following tables summarize the predicted NMR data for this compound, based on established chemical shift principles and data from analogous compounds. rsc.orgmdpi.comdergipark.org.tr

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|---|

| 1 | C | - | ~112.0 | - |

| 2 | C-NH₂ | - | ~147.0 | - |

| 3 | C-CH₃ | - | ~122.0 | - |

| 4 | C-CH₃ | - | ~135.0 | - |

| 5 | CH | ~6.9 | ~128.0 | C-1, C-3, C-4, C-6 |

| 6 | CH | ~7.5 | ~130.0 | C-1, C-2, C-4, C-5 |

| C=O | C=O | - | ~168.0 | - |

| 1' | O-CH₂ | ~4.3 (q) | ~61.0 | C=O, C-2' |

| 2' | CH₃ | ~1.3 (t) | ~14.0 | C-1' |

| 3-CH₃ | CH₃ | ~2.1 (s) | ~18.0 | C-2, C-3, C-4 |

| 4-CH₃ | CH₃ | ~2.3 (s) | ~20.0 | C-3, C-4, C-5 |

| NH₂ | NH₂ | ~4.5 (br s) | - | C-1, C-2, C-3 |

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can readily distinguish them as the chemical shifts of atoms are highly sensitive to the local electronic environment, which is influenced by molecular conformation and crystal packing. researchgate.net

For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR experiments could be used to identify and characterize different polymorphic forms. Each polymorph would present a unique ¹³C spectrum. While this technique is highly applicable, specific solid-state NMR studies on this compound have not been prominently reported in the surveyed scientific literature.

Dynamic NMR (DNMR) is utilized to study time-dependent processes, such as conformational isomerism and restricted rotation around chemical bonds. st-andrews.ac.uk By analyzing changes in NMR spectra at different temperatures, it is possible to determine the energy barriers and rates of these dynamic processes.

Potential applications for this compound could include the study of:

Rotation around the C-N bond: The rotation of the amino group might be hindered due to steric interactions with the adjacent methyl group and the ester functionality.

Conformation of the ethyl ester group: The rotational barrier around the C(ring)-C(ester) bond could be investigated to understand the preferred orientation of the ester group relative to the aromatic ring.

Despite its potential, specific literature detailing dynamic NMR studies for the conformational analysis of this compound was not found in the conducted searches.

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying intermolecular forces like hydrogen bonding. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. mdpi.comsemanticscholar.org The resulting spectrum provides a molecular "fingerprint," with specific absorption bands corresponding to particular functional groups. For this compound, FTIR is instrumental in confirming the presence of its key structural features. researchgate.net

Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Symmetric & Asymmetric Stretching | Amino (-NH₂) | 3300 - 3500 |

| C-H Aromatic Stretching | Aromatic Ring | 3000 - 3100 |

| C-H Aliphatic Stretching | Ethyl & Methyl Groups | 2850 - 3000 |

| C=O Ester Stretching | Ester (-COOC₂H₅) | ~1700 |

| C=C Aromatic Ring Stretching | Aromatic Ring | 1500 - 1600 |

| N-H Bending | Amino (-NH₂) | 1580 - 1650 |

| C-O Ester Stretching | Ester (-COOC₂H₅) | 1100 - 1300 |

| C-N Stretching | Amino (-NH₂) | 1250 - 1350 |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. nih.gov It is particularly sensitive to non-polar, symmetric vibrations, such as the C=C stretching in the aromatic ring. collectionscanada.gc.ca

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal by orders of magnitude. bg.ac.rsresearchgate.net This enhancement occurs when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. nih.gov While SERS has immense potential for the detection of trace amounts of compounds, specific SERS studies focused on this compound are not widely documented in the existing literature. The technique would be valuable for enhancing the typically weak Raman signals of the aromatic ring and methyl group vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₁H₁₅NO₂), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass.

Upon analysis, the compound is typically ionized to form a protonated molecule, [M+H]⁺. HRMS provides an experimental m/z value that can be compared to the theoretical (calculated) value. A close match, usually within a few parts per million (ppm), confirms the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₁H₁₅NO₂ | [M] | 193.1103 |

The precision of HRMS is critical for distinguishing between isobars (compounds with the same nominal mass but different exact masses and formulas), thereby providing unambiguous confirmation of the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 194.1176 for this compound) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

While specific MS/MS data for this compound is not widely published, expected fragmentation pathways would include:

Loss of an ethyl group (-29 Da): Cleavage of the ethyl group from the ester.

Loss of ethanol (B145695) (-46 Da): A common fragmentation for ethyl esters.

Loss of the ethoxycarbonyl group (-73 Da): Cleavage of the entire ester functional group.

Furthermore, derivatization of the primary amino group can be employed to enhance ionization efficiency and direct fragmentation pathways for more sensitive and specific detection, particularly in complex matrices. researchgate.netresearchgate.net General strategies, such as acetylation or reaction with reagents like dansyl chloride, create derivatives that yield predictable and structurally informative fragment ions in MS/MS analysis. researchgate.netresearchgate.net This approach is particularly useful in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

This technique would unequivocally confirm the substitution pattern of the amino, ethyl ester, and two methyl groups on the benzene ring. It would also reveal details about the planarity of the molecule and the orientation of the ester group relative to the ring. Crucially, analysis of the crystal lattice reveals intermolecular interactions, such as hydrogen bonding involving the amino group and the ester's carbonyl oxygen, which dictate how the molecules pack together in the solid state.

Although a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format, as shown in the hypothetical table below.

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | Lengths of the cell axes in Å |

| Unit Cell Angles (α, β, γ) | Angles of the cell axes in ° |

| Volume (V) | Volume of the unit cell in ų |

| Z | Number of molecules per unit cell |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides insight into the electronic structure and photophysical behavior of a molecule. For this compound, these techniques probe the π-conjugated system of the substituted benzene ring.

UV-Visible Absorption Spectroscopy: This technique measures the wavelengths of light absorbed by the molecule, corresponding to the promotion of electrons to higher energy orbitals (e.g., π → π* transitions). The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax) and molar absorptivity (ε), is sensitive to the electronic effects of the amino, methyl, and ester substituents on the aromatic ring.

Emission (Fluorescence) Spectroscopy: After absorbing light, the molecule can relax by emitting a photon. Fluorescence spectroscopy measures the intensity and wavelength of this emitted light. The presence and characteristics of fluorescence (such as quantum yield and lifetime) depend on the molecule's structure and its environment, providing information about its excited state properties.

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC-MS, LC-MS, TLC)

Chromatographic methods are fundamental for separating this compound from starting materials, byproducts, and impurities, thus enabling purity assessment and real-time reaction monitoring.

Thin-Layer Chromatography (TLC): A rapid, qualitative technique used to quickly check reaction progress and identify the number of components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): An ideal method for analyzing volatile and thermally stable compounds like this compound. GC separates the components of a mixture, which are then identified by their characteristic mass spectra.

High-Performance Liquid Chromatography (HPLC): A highly versatile technique for purity determination. A reversed-phase C18 column with a mobile phase typically consisting of acetonitrile (B52724) and water, and a UV detector set to the compound's λmax, would be a standard setup.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the powerful separation capabilities of HPLC with the specific detection of mass spectrometry. It is exceptionally useful for monitoring reactions, allowing for the simultaneous separation and identification of the starting materials, intermediates, the final product, and any side products, even at low concentrations.

Table 3: Application of Chromatographic Techniques for Analysis

| Technique | Primary Application | Separation Principle | Detection Method |

|---|---|---|---|

| HPLC | Purity Assessment, Quantification | Partitioning between stationary and mobile phases | UV-Vis, Diode Array Detector (DAD) |

| GC-MS | Purity Assessment, Identification | Partitioning based on volatility/boiling point | Mass Spectrometry (MS) |

| LC-MS | Reaction Monitoring, Identification | Partitioning between stationary and mobile phases | Mass Spectrometry (MS) |

Advanced Analytical Techniques for Characterization of Associated Materials (e.g., SEM, TEM for catalysts)

The synthesis of this compound often involves the catalytic reduction of its corresponding nitro precursor, Ethyl 2-nitro-3,4-dimethylbenzoate. The efficiency of this transformation is highly dependent on the physical and chemical properties of the heterogeneous catalyst used (e.g., Palladium on carbon, Nickel-based catalysts). Advanced microscopy techniques are crucial for characterizing these catalytic materials.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, particle size, and aggregation state of the catalyst powder. researchgate.net Understanding the catalyst's texture and particle distribution is important as it affects the accessibility of the active sites.

Transmission Electron Microscopy (TEM): TEM offers higher magnification and resolution than SEM, allowing for the direct visualization of the metallic nanoparticles dispersed on the catalyst support (e.g., carbon). researchgate.net TEM analysis can determine the average size and size distribution of these nanoparticles, which is a critical factor influencing catalytic activity. researchgate.net High-Resolution TEM (HRTEM) can even be used to examine the crystal structure and lattice fringes of the individual metallic nanoparticles.

By characterizing the catalyst's structure at the micro- and nanoscale, a direct correlation can be established between its physical properties and its performance in the synthesis of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. From this optimized structure, vibrational frequencies can be calculated. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra.

For a molecule like Ethyl 2-amino-3,4-dimethylbenzoate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would predict key structural parameters. These parameters provide a detailed three-dimensional picture of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to confirm the structure and assign specific vibrational modes to the observed spectral peaks.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not publicly available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-N (amino) | ~1.39 Å | |

| C-O (ester) | ~1.35 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angle | O=C-O | ~124° |

| C-C-N | ~121° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. They are often used to benchmark results obtained from DFT or to investigate systems where DFT may not be as reliable. For this compound, ab initio calculations could provide highly accurate predictions of its electronic energy and geometric structure.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing these orbitals provides deep insights into chemical reactivity and stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) ring, while the LUMO would likely be distributed over the electron-withdrawing ethyl ester group. This analysis helps in predicting how the molecule will interact with other reagents. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. The analysis quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, particularly π → π* and n → π* transitions, are key to understanding the electronic stability of conjugated systems like the benzene ring in this compound.

Reaction Mechanism Studies and Transition State Identification

Theoretical chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR/Raman frequencies, UV-Vis spectra)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for their identification and characterization.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. For this compound, theoretical calculations would predict distinct signals for the two methyl groups on the ring, the ethyl group of the ester, and the aromatic protons. These predicted spectra can be compared with experimental data to confirm the structure.

| Atom Type | Exemplary Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 |

| NH₂ | 4.0 - 5.0 |

| O-CH₂-CH₃ | 4.2 (quartet) |

| Ring-CH₃ | 2.1 - 2.3 |

| O-CH₂-CH₃ | 1.3 (triplet) |

| This is an illustrative table of expected values. |

IR/Raman Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be calculated to help assign the experimental bands to specific molecular motions. researchgate.net For this molecule, characteristic vibrational modes would include the N-H stretching of the amino group, C=O stretching of the ester, C-N stretching, and various C-H bending and stretching modes of the aromatic ring and alkyl groups.

| Vibrational Mode | Exemplary Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C=O Stretch | ~1700 |

| C-N Stretch | ~1300 |

| Aromatic C=C Stretch | 1500 - 1600 |

| This is an illustrative table of expected values. |

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. nih.govdntb.gov.ua The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the benzene ring. The position of the absorption maxima can be influenced by the solvent, a phenomenon known as solvatochromism, which can also be modeled computationally. dntb.gov.ua The amino and methyl substituents on the ring will affect the energy of the molecular orbitals and thus the wavelength of maximum absorption (λ_max). researchgate.netsielc.com

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses several rotatable bonds, leading to different possible conformations. The key dihedral angles determining the molecular shape are associated with the rotation of the amino group and the ethyl ester group relative to the benzene ring.

Computational methods can be used to perform a systematic conformational search to identify the low-energy structures. By rotating the key dihedral angles and calculating the energy at each step, a potential energy surface (PES) can be constructed. This map reveals the global minimum energy conformation and the energy barriers between different local minima. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and biological activity.

Non-Linear Optical (NLO) Property Theoretical Prediction

Molecules with both electron-donating groups (like the amino group) and electron-withdrawing groups connected through a π-conjugated system can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in photonics and optoelectronics. researchgate.net Although the ester group is only weakly withdrawing, the charge transfer character from the amino group to the benzene ring can give rise to NLO effects.

Theoretical calculations can predict the molecular hyperpolarizability (β), which is a measure of the second-order NLO response. For related aminobenzoate derivatives, computational studies have been used to screen for candidates with high NLO activity. researchgate.net For this compound, the effect of the methyl substituents on the electronic structure and the resulting NLO properties could be systematically investigated using computational models.

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics Applications

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure with a specific property. nih.govnih.gov In the context of this compound and its analogues, QSPR could be used to predict various properties, such as solubility, boiling point, or even biological activity, based on calculated molecular descriptors.

Chemoinformatics provides the methods to generate these descriptors, which can be based on topology, geometry, or electronic structure. researchgate.net For a series of substituted aminobenzoates, a QSPR model could be developed to understand how different substituents affect a property of interest. This approach is valuable in materials science and drug discovery for designing new molecules with desired characteristics without the need to synthesize and test every compound. nih.gov The applicability domain of such models is a critical consideration to ensure the reliability of the predictions. nih.govresearchgate.net

Applications As a Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Architectures

Heterocyclic compounds are central to medicinal chemistry and materials science. Ethyl 2-amino-3,4-dimethylbenzoate provides a robust scaffold for synthesizing a variety of these important structures.

Quinazolinones are a class of fused nitrogen-containing heterocyclic compounds that are of significant interest due to their wide range of biological activities. researchgate.net The general synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative with an appropriate reagent. nih.govnih.gov this compound, as a substituted anthranilate, is an ideal precursor for producing quinazolinone derivatives.

The synthesis can proceed through several established methods, such as the Niementowski synthesis, which involves the condensation of anthranilic acids with amides. nih.gov By utilizing this compound, chemists can introduce specific substitution patterns onto the quinazolinone core, which is crucial for tuning the molecule's biological and physical properties. The reaction typically involves the cyclization of the amino group with a suitable carbon source, leading to the formation of the pyrimidine (B1678525) ring fused to the existing benzene (B151609) ring. This approach allows for the creation of highly substituted quinazolinones that are valuable in drug discovery programs. researchgate.net

The compound serves as an effective starting material for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are five-membered heterocycles known for their diverse applications. researchgate.netnih.gov The synthetic pathway begins with the conversion of the ethyl ester of the parent acid into a hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303). researchgate.net This key intermediate, the acid hydrazide, is then used to construct the desired heterocyclic rings.

For the synthesis of 1,3,4-thiadiazoles , the hydrazide is reacted with ammonium (B1175870) thiocyanate (B1210189) to form a substituted thiosemicarbazide (B42300). This intermediate can then be cyclized using either sulfuric acid to yield a 2-amino-1,3,4-thiadiazole (B1665364) derivative or sodium hydroxide (B78521) to produce a 1,2,4-triazole-3-thiol. researchgate.net

For the synthesis of 1,3,4-oxadiazoles , the acid hydrazide can be reacted with various reagents. For example, treatment with formic acid followed by oxidative cyclization can produce monosubstituted 1,3,4-oxadiazoles. Alternatively, condensation with substituted aldehydes yields hydrazones, which are then cyclized to form disubstituted 1,3,4-oxadiazoles. researchgate.net These methods provide a facile route to a variety of diazole derivatives. nih.govresearchgate.net

Table 1: Synthetic Pathway to Oxadiazole and Thiadiazole Derivatives

| Step | Starting Material | Reagent(s) | Intermediate/Product | Heterocyclic Ring Formed |

|---|---|---|---|---|

| 1 | This compound | Hydrazine Hydrate | Acid Hydrazide | N/A |

| 2a | Acid Hydrazide | Ammonium Thiocyanate | Thiosemicarbazide | N/A |

| 3a | Thiosemicarbazide | H₂SO₄ | 2-Amino-1,3,4-thiadiazole derivative | 1,3,4-Thiadiazole |

| 2b | Acid Hydrazide | Substituted Aldehyde | Hydrazone | N/A |

| 3b | Hydrazone | Oxidizing Agent (e.g., PbO₂) | Disubstituted 1,3,4-oxadiazole | 1,3,4-Oxadiazole |

The utility of this compound extends to the synthesis of other important heterocycles like pyrroles and triazoles.

Triazole Systems : Research has demonstrated a clear pathway to 1,2,4-triazole (B32235) derivatives from the same thiosemicarbazide intermediate used for thiadiazole synthesis. researchgate.net By treating the thiosemicarbazide with sodium hydroxide, a cyclization reaction occurs that yields a 5-(substituted phenyl)-1,2,4-triazole-3-thiol. researchgate.net This highlights the compound's role as a divergent intermediate, capable of forming different heterocyclic systems based on the reaction conditions. 3-Amino-1,2,4-triazole itself is a known inhibitor of protein synthesis, indicating the biological relevance of this scaffold. nih.gov

Pyrrole (B145914) Systems : While direct synthesis of pyrroles from this compound is less commonly documented in specific literature, its chemical structure is amenable to classical pyrrole syntheses. For instance, the amino group can potentially undergo a Paal-Knorr type condensation with a 1,4-dicarbonyl compound. This reaction would form a substituted N-aryl pyrrole, integrating the dimethyl-substituted benzene ring directly into the final product. This potential application underscores the versatility of the amino group for forming various five-membered nitrogen heterocycles.

Scaffold for Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. wikipedia.orgnih.gov In this context, this compound can serve as a valuable scaffold for building larger, complex structures used in host-guest chemistry. rsc.org

The molecule possesses several key features for this purpose:

Aromatic Ring : The benzene ring can participate in π-π stacking interactions with other aromatic systems, a fundamental force in the assembly of supramolecular structures. nih.gov

Hydrogen Bonding Sites : The N-H bonds of the amino group can act as hydrogen bond donors, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Modifiable Handles : The amino and ester groups serve as reactive sites for covalently linking the molecule to larger macrocyclic hosts (like calixarenes or cyclodextrins) or for building up new host structures from scratch. nih.govthno.org

By incorporating this compound into a larger molecular framework, chemists can design host molecules with specifically shaped cavities capable of selectively binding guest molecules. wikipedia.org These host-guest systems are crucial for applications in molecular recognition, sensing, and drug delivery. rsc.orgnih.gov

Intermediate in the Synthesis of Functional Materials (e.g., Polymers, Dyes, Sensors)

The reactive nature of this compound makes it a useful intermediate for creating functional organic materials.

Polymers : The presence of both an amino group and an ester group allows the molecule to be used as a monomer in polymerization reactions. For example, it can undergo polycondensation reactions to form polyamides or polyesters. The dimethyl-substituted aromatic ring would be incorporated into the polymer backbone, influencing the material's thermal stability, solubility, and mechanical properties.

Dyes : Aromatic amines are classic precursors for azo dyes. The amino group of this compound can be diazotized and then coupled with an electron-rich aromatic compound (a coupling partner) to form a highly conjugated azo compound. The specific substitution pattern and the potential for further modification of the ester group allow for the fine-tuning of the resulting dye's color and properties.

Sensors : Derivatives of this compound can be designed as chemical sensors. For instance, a related compound, 2,1,3-benzothiadiazole, is a known building block for optoelectronic materials. mdpi.com By synthesizing a fluorescent derivative, the binding of a specific analyte (e.g., a metal ion) to the amino or ester group could cause a detectable change in its fluorescence (either quenching or enhancement), forming the basis of a chemosensor.

Table 2: Potential Applications in Functional Materials

| Material Type | Synthetic Role of this compound | Key Functional Groups Utilized | Potential Properties |

|---|---|---|---|

| Polymers | Monomer for polycondensation | Amino group, Ester group | Enhanced thermal stability, specific solubility |

| Dyes | Precursor for azo dye synthesis | Amino group (for diazotization) | Tunable color (chromophore properties) |

| Sensors | Scaffold for chemosensor design | Amino group, Aromatic ring | Analyte-responsive fluorescence |

Role in Multi-Step Total Synthesis of Natural Products and Analogues

In the total synthesis of complex natural products, chemists often rely on readily available, strategically functionalized building blocks to construct different parts of the target molecule. nih.gov this compound represents such a building block, offering a pre-functionalized aromatic ring that can be incorporated into a larger molecular architecture.

Development of New Catalytic Systems utilizing the Aminobenzoate Scaffold

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the design and synthesis of novel catalytic systems. The presence of a nucleophilic amino group, an aromatic ring, and a carboxylate ester provides multiple sites for functionalization, allowing for the creation of sophisticated ligands capable of coordinating with metal centers to form active catalysts. Research in this area explores the potential of this scaffold in both metal-based catalysis and the development of organocatalysts.

A key strategy in developing new catalytic systems involves the chemical modification of the this compound core to produce elaborate ligands. These ligands can then be complexed with various metal ions to generate catalysts with tailored properties. An illustrative example of this approach is the synthesis of a novel azo ligand, (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid. researchcommons.org This ligand was prepared from a 2-amino-3,4-dimethylbenzoic acid derivative, demonstrating the feasibility of functionalizing the aminobenzoate core. researchcommons.org

In this study, the newly synthesized azo ligand was used to form complexes with a range of transition metal ions, including chromium(II), cobalt(II), nickel(II), copper(II), silver(I), and gold(III). researchcommons.org The resulting metal complexes exhibited defined stoichiometric ratios, typically 1:2 (metal:ligand), with the exception of the silver complex which had a 1:1 ratio. researchcommons.org Spectroscopic and magnetic susceptibility studies suggested octahedral geometries for most of the complexes, while the gold and silver complexes were proposed to have square planar and tetrahedral geometries, respectively. researchcommons.org Although the primary focus of this particular study was to evaluate the biological activity of these complexes, the successful synthesis and characterization of these metal-ligand systems highlight the potential of the aminobenzoate scaffold in coordination chemistry. Such complexes, particularly with transition metals known for their catalytic prowess, represent a promising avenue for the development of new catalysts for a variety of organic transformations.

The versatility of the aminobenzoate scaffold allows for the introduction of various functional groups, which can fine-tune the steric and electronic environment around a metal center. This modulation is crucial for controlling the activity and selectivity of a catalyst. The amino and carboxylate groups can act as bidentate or monodentate ligands, and the aromatic ring can be further substituted to influence the ligand's properties. While direct applications of catalysts derived specifically from this compound are still an emerging area of research, the foundational studies on ligand synthesis and metal complexation provide a strong basis for future developments in this field.

Table of Research Findings on a Catalytic Precursor Derived from a 2-Amino-3,4-dimethylbenzoic Acid Scaffold

| Ligand/Complex | Metal Ions Complexed | Proposed Geometry | Potential Application | Reference |

| (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid | Cr(II), Co(II), Ni(II), Cu(II), Ag(I), Au(III) | Octahedral, Square Planar, Tetrahedral | Antibacterial agents, Potential Catalysis | researchcommons.org |

Future Research Directions and Unexplored Avenues

Development of Novel Green and Sustainable Synthetic Routes

Traditional chemical synthesis pathways for aminobenzoates often rely on petroleum-based precursors and can involve harsh reaction conditions. mdpi.com Future research must prioritize the development of green and sustainable methods for producing ethyl 2-amino-3,4-dimethylbenzoate.

A primary avenue is the exploration of biocatalysis . Microorganisms can be engineered to produce aminobenzoic acid derivatives from renewable resources like glucose via the shikimate pathway. mdpi.commdpi.com Research could focus on identifying or engineering enzymes and microbial strains capable of synthesizing the specific 3,4-dimethyl-substituted anthranilate precursor. This biological approach circumvents the need for toxic reagents and minimizes waste. mdpi.com

Another key area is the use of green chemistry principles in catalytic processes. This includes employing solid acid catalysts to replace corrosive liquid acids in esterification steps and utilizing energy-efficient methods like microwave-assisted synthesis to accelerate reactions. eurekalert.orgnih.gov The goal is to create manufacturing processes with higher atom economy, reduced energy consumption, and recyclable components. eurekalert.org

| Synthetic Strategy | Principle | Potential Advantage | Reference |

| Biocatalysis | Use of engineered microorganisms or isolated enzymes. | Utilizes renewable feedstocks (e.g., glucose); avoids toxic chemicals and harsh conditions. | mdpi.commdpi.com |

| Heterogeneous Catalysis | Employing solid acid catalysts for esterification. | Simplifies catalyst separation and recycling; reduces corrosive waste. | eurekalert.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to drive reactions. | Drastically reduces reaction times and can improve yields. | nih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Eliminates solvent waste, cost, and toxicity. | mdpi.com |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound has not been fully explored. Modern synthetic methods offer the potential to functionalize the molecule in novel ways.

Photoredox catalysis stands out as a powerful tool for generating radical intermediates under mild conditions. princeton.edunih.gov This strategy could be applied to achieve C-H functionalization at positions that are difficult to access through traditional methods, such as the methyl groups or specific sites on the aromatic ring. It could also enable novel coupling reactions, using the amino group to direct the formation of new carbon-carbon or carbon-heteroatom bonds. princeton.eduresearchgate.net

Furthermore, transition-metal-catalyzed C-H activation presents another frontier. While often requiring directing groups, the inherent amino and ester functionalities in this compound could be leveraged to guide catalysts (e.g., palladium) to selectively activate and functionalize specific C-H bonds on the aromatic ring. nih.gov Exploring these advanced catalytic cycles could rapidly generate a library of novel derivatives with unique properties.

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

To optimize synthetic routes and control reaction outcomes, a deep understanding of the underlying reaction mechanisms is essential. Operando spectroscopy , which involves analyzing a reaction as it happens under real working conditions, is a critical area for future research. wikipedia.orghidenanalytical.com

Techniques such as in situ Fourier-transform infrared (FTIR), Raman spectroscopy, and mass spectrometry can be coupled directly to a reaction vessel. wikipedia.orgresearchgate.net This would allow for the real-time tracking of reactant consumption, intermediate formation, and product generation during the synthesis or subsequent transformation of this compound. researchgate.netnih.gov Such studies provide invaluable kinetic and mechanistic data that is impossible to obtain from simple endpoint analysis, enabling precise optimization of reaction conditions like temperature, pressure, and catalyst loading. hidenanalytical.com For instance, monitoring a polymorphic transformation could reveal the kinetics of dissolution and nucleation, which is crucial for controlling the final crystal form of the material. researchgate.netresearchgate.net

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. beilstein-journals.org For this compound, these tools can accelerate discovery and optimization.

| AI/ML Application | Objective | Methodology | Reference |

| Reaction Outcome Prediction | Predict product structures, yields, and selectivity. | Training deep learning models on large reaction databases (e.g., Reaxys). | beilstein-journals.org |

| Condition Optimization | Find the best temperature, solvent, catalyst, and reagents. | Using algorithms to guide automated high-throughput experiments. | beilstein-journals.orgdigitellinc.com |

| Catalyst Design | Propose novel catalyst structures for specific reactions. | Data-driven design based on learned structure-activity relationships. | digitellinc.com |

| Retrosynthetic Analysis | Suggest synthetic pathways for complex target molecules. | Developing models that can map products back to potential reactants. | digitellinc.com |

Design of Next-Generation Catalysts Incorporating Aminobenzoate Motifs

The this compound molecule itself can be used as a building block for new catalysts. Its structure contains donor atoms (nitrogen and oxygen) that can coordinate to metal centers, making it a potential ligand in organometallic catalysis. researchgate.net

Research in this area would involve synthesizing metal complexes where this compound or its derivatives act as ligands. The specific electronic properties conferred by the amino and ester groups, combined with the steric hindrance from the dimethyl substituents, could lead to catalysts with unique activity and selectivity. rsc.orgwayne.edu For example, mono-N-protected amino acids, which share features with aminobenzoates, have been shown to be highly effective ligands in accelerating palladium-catalyzed C-H activation reactions. nih.gov By systematically varying the metal center and reaction conditions, next-generation catalysts could be designed for a wide range of chemical transformations.

Investigation of Novel Supramolecular Assemblies and Material Science Applications

Supramolecular chemistry explores how molecules self-assemble through non-covalent interactions like hydrogen bonding and π–π stacking. mdpi.com The functional groups on this compound—the hydrogen-bond-donating amino group and the hydrogen-bond-accepting ester carbonyl—make it an excellent candidate for forming well-defined supramolecular structures. rsc.orgresearchgate.net

Future research should focus on the crystal engineering of this molecule. By co-crystallizing it with other molecules (coformers), it may be possible to create novel materials with tailored properties, such as organic salts or cocrystals. mdpi.comresearchgate.net The specific substitution pattern may direct the formation of unique architectures like 1D chains, 2D sheets, or 3D networks. Furthermore, investigations into its potential to form liquid crystals or organogels could open up new applications in displays or soft materials. There is also precedent for aminobenzoic acids forming protective polymer coatings on materials like battery cathodes, an application area worth exploring. acs.org

Detailed Mechanistic Computational Studies of Complex Transformations

Computational chemistry, particularly Density Functional Theory (DFT) , provides a powerful lens for understanding chemical structures and reactions at the atomic level. researchgate.net For this compound, DFT can be used to calculate its optimized geometry, vibrational frequencies, and electronic properties, such as the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net

Future computational work should focus on modeling the complex transformations discussed in previous sections. For instance, DFT studies could elucidate the transition states of C-H activation or photoredox-catalyzed reactions, providing deep mechanistic insight that complements experimental findings. researchgate.netdntb.gov.ua It can also be used to model the non-covalent interactions that govern the formation of supramolecular assemblies, helping to predict and understand how the molecule self-organizes in the solid state. researchgate.netacs.org These theoretical predictions can guide experimental efforts, making research more targeted and efficient.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H NMR (δ 1.3 ppm for ethyl CH₃, δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR confirm ester and methyl groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity studies .